
3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile
Übersicht
Beschreibung
3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C10H6BrN3 and its molecular weight is 248.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
New derivatives of 1,3,4-trisubstituted pyrazole, including compounds related to 3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, have shown promising in vitro anti-cancer activity against various human cancer cell lines. These derivatives were synthesized and tested against cancer cell lines such as hepatocellular carcinoma, breast cancer, lung carcinoma, prostatic cancer, and colon carcinoma. Some of these compounds exhibited significant activity, highlighting their potential as anti-cancer agents (Srour et al., 2018).
Synthetic Approaches and Derivative Formation
Research has been conducted on the synthesis of new series of pyrazole-4-carbonitrile derivatives, including those related to this compound. These studies involved the formation of new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives. The reactivity of these compounds was explored, showing the versatility of pyrazole-4-carbonitrile derivatives in creating a variety of chemical structures (Ali et al., 2016).
Chemical Structure and Molecular Analysis
Detailed studies have been conducted to analyze the molecular structure of compounds related to this compound. These studies include spectroscopic methods such as IR, NMR, HRMS, and UV-vis spectroscopy. The findings contribute to a deeper understanding of the molecular geometry, vibrational frequencies, and chemical properties of these compounds, which is vital for their potential applications in various fields (Al‐Azmi & Shalaby, 2018).
Antitumor Agents Design and Analysis
The design and synthesis of novel pyrazole-based heterocycles, including derivatives of this compound, have been a focus for developing potential antitumor agents. These compounds have been evaluated for their anti-estrogenic activity and toxicity. Some derivatives have shown significant cytotoxic activity against breast and ovarian tumors, indicating their potential as therapeutic agents (Farag et al., 2010).
Corrosion Inhibition in Industrial Applications
Compounds related to this compound have been explored for their corrosion inhibition properties. Studies have shown that pyranopyrazole derivatives can be effective inhibitors for mild steel corrosion in acidic solutions. These findings are relevant for industrial applications where corrosion resistance is crucial (Yadav et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been found to target enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to changes in the biochemical processes within the cell .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including amino acids routes, vitamins pathways, energetic routes, lipid metabolism, and oxidative pathways .
Pharmacokinetics
Similar compounds have been studied, and their adme properties have been found to significantly impact their bioavailability .
Result of Action
Similar compounds have been found to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other compounds can significantly influence the action of similar compounds .
Eigenschaften
IUPAC Name |
5-(3-bromophenyl)-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-9-3-1-2-7(4-9)10-8(5-12)6-13-14-10/h1-4,6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXZRLNKNRBURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=NN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



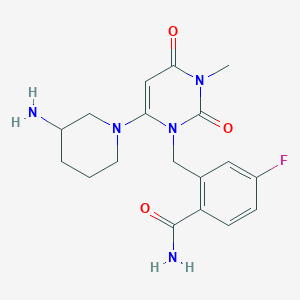
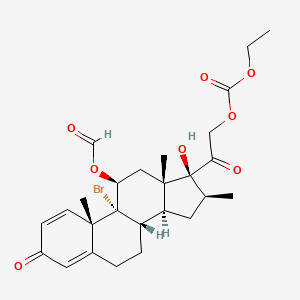



![2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide](/img/structure/B1384632.png)
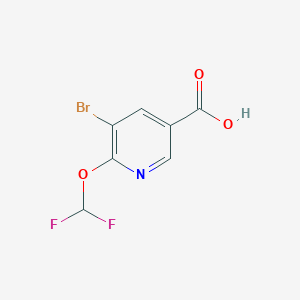
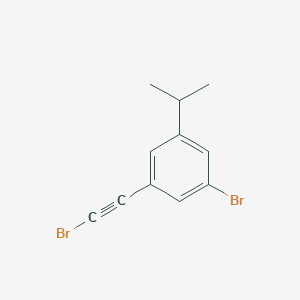
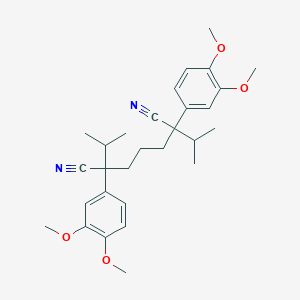
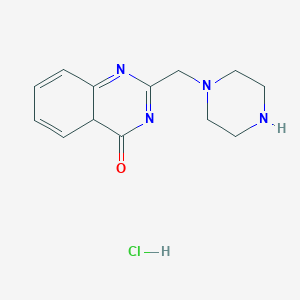
![2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate](/img/structure/B1384640.png)


